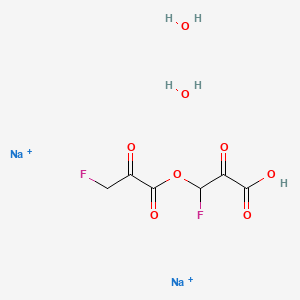

Disodium;3-fluoro-3-(3-fluoro-2-oxopropanoyl)oxy-2-oxopropanoic acid;dihydrate

Beschreibung

Dinatrium;3-Fluor-3-(3-Fluor-2-oxopropanoyl)oxy-2-oxopropansäure;Dihydrat ist eine komplexe organische Verbindung mit erheblichem Potenzial in verschiedenen wissenschaftlichen Bereichen. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die mehrere Fluoratome und Oxogruppen umfasst, was sie für Forscher in Chemie, Biologie und industriellen Anwendungen interessant macht.

Eigenschaften

Molekularformel |

C6H8F2Na2O8+2 |

|---|---|

Molekulargewicht |

292.10 g/mol |

IUPAC-Name |

disodium;3-fluoro-3-(3-fluoro-2-oxopropanoyl)oxy-2-oxopropanoic acid;dihydrate |

InChI |

InChI=1S/C6H4F2O6.2Na.2H2O/c7-1-2(9)6(13)14-4(8)3(10)5(11)12;;;;/h4H,1H2,(H,11,12);;;2*1H2/q;2*+1;; |

InChI-Schlüssel |

BVQAPHJYLRENEN-UHFFFAOYSA-N |

Kanonische SMILES |

C(C(=O)C(=O)OC(C(=O)C(=O)O)F)F.O.O.[Na+].[Na+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Dinatrium;3-Fluor-3-(3-Fluor-2-oxopropanoyl)oxy-2-oxopropansäure;Dihydrat umfasst typischerweise mehrere Schritte, darunter die Einführung von Fluoratomen und die Bildung von Oxogruppen. Ein übliches Verfahren umfasst die Reaktion von 3-Fluor-2-oxopropansäure mit Natriumhydroxid, um das Dinatriumsalz zu bilden. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die korrekte Platzierung von Fluoratomen und die Bildung der gewünschten Oxogruppen zu gewährleisten .

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter ähnlichen Reaktionsbedingungen, jedoch optimiert für höhere Ausbeuten und Reinheit, umfassen. Techniken wie Durchflussreaktoren und fortschrittliche Reinigungsverfahren werden eingesetzt, um die Verbindung im industriellen Maßstab herzustellen .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Dinatrium;3-Fluor-3-(3-Fluor-2-oxopropanoyl)oxy-2-oxopropansäure;Dihydrat hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Reagenz in der organischen Synthese und als Vorläufer für andere fluorierte Verbindungen verwendet.

Biologie: Für seine potenziellen Auswirkungen auf biologische Systeme, einschließlich Enzyminhibition und Interaktion mit Biomolekülen, untersucht.

Medizin: Für seine potenziellen therapeutischen Eigenschaften, einschließlich entzündungshemmender und krebshemmender Aktivitäten, untersucht.

Industrie: Wird bei der Produktion von Spezialchemikalien und -materialien mit einzigartigen Eigenschaften eingesetzt

Wirkmechanismus

Der Wirkmechanismus von Dinatrium;3-Fluor-3-(3-Fluor-2-oxopropanoyl)oxy-2-oxopropansäure;Dihydrat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -pfaden. Die Fluoratome und Oxogruppen der Verbindung ermöglichen starke Wechselwirkungen mit Enzymen und Proteinen, die möglicherweise ihre Aktivität hemmen. Diese Hemmung kann zu verschiedenen biologischen Wirkungen führen, einschließlich veränderter Stoffwechselwege und reduzierter Zellproliferation.

Wissenschaftliche Forschungsanwendungen

Disodium;3-fluoro-3-(3-fluoro-2-oxopropanoyl)oxy-2-oxopropanoic acid;dihydrate has numerous applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other fluorinated compounds.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials with unique properties

Wirkmechanismus

The mechanism of action of Disodium;3-fluoro-3-(3-fluoro-2-oxopropanoyl)oxy-2-oxopropanoic acid;dihydrate involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and oxo groups enable it to form strong interactions with enzymes and proteins, potentially inhibiting their activity. This inhibition can lead to various biological effects, including altered metabolic pathways and reduced cellular proliferation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

3-Fluor-2-oxopropansäure: Eine verwandte Verbindung mit ähnlichen Fluor- und Oxogruppen.

3-Hydroxy-2-oxopropansäure: Enthält Hydroxylgruppen anstelle von Fluoratomen.

3-(4-Morpholinyl)-3-oxopropansäure: Enthält einen Morpholinring anstelle von Fluoratomen

Einzigartigkeit

Dinatrium;3-Fluor-3-(3-Fluor-2-oxopropanoyl)oxy-2-oxopropansäure;Dihydrat ist aufgrund seiner spezifischen Anordnung von Fluoratomen und Oxogruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für die Forschung und industrielle Anwendungen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.